Biotin-C1-PEG3-C3-amine (TFA) is a specialized compound utilized primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound serves as a linker that connects two distinct ligands, facilitating the targeted degradation of specific proteins within cells. The compound's design leverages the properties of polyethylene glycol (PEG) to enhance solubility and stability, making it a valuable tool in chemical biology and therapeutic development.
Biotin-C1-PEG3-C3-amine (TFA) is classified as a PEG-based linker. It is characterized by its biotin component, which allows for strong binding to streptavidin, a property that is exploited in various biochemical applications. The chemical structure includes a linear polyethylene glycol segment that provides flexibility and solubility, essential for effective PROTAC functionality. The compound is cataloged under CAS number 183896-00-6 and has a molecular weight of approximately 446.60 g/mol .
The synthesis of Biotin-C1-PEG3-C3-amine (TFA) typically involves several steps:
The molecular structure of Biotin-C1-PEG3-C3-amine (TFA) can be described as follows:
The compound features a central PEG chain that connects the biotin moiety to an amine group, which plays a critical role in forming stable linkages in PROTACs .
Biotin-C1-PEG3-C3-amine (TFA) participates in several key chemical reactions:
The mechanism of action for Biotin-C1-PEG3-C3-amine (TFA) revolves around its role as a linker in PROTACs:
Biotin-C1-PEG3-C3-amine (TFA) exhibits several notable physical and chemical properties:
These properties contribute to its utility in laboratory settings, particularly in biochemical assays .
Biotin-C1-PEG3-C3-amine (TFA) has several significant applications in scientific research:
The synthesis of Biotin-C1-PEG3-C3-amine (TFA) (chemical name: 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pentanamide;2,2,2-trifluoroacetic acid; molecular formula: C~22~H~39~F~3~N~4~O~7~S; molecular weight: 560.63 g/mol) represents a sophisticated multistep process requiring precise chemical strategies to ensure optimal functionality for proteolysis-targeting chimera (PROTAC) applications and bioconjugation. This trifunctional molecule integrates three key components: (1) the vitamin-derived biotin moiety essential for streptavidin binding, (2) a triethylene glycol spacer imparting hydrophilicity and spatial flexibility, and (3) a terminal amine group protected as a trifluoroacetate salt for nucleophilic reactivity and enhanced stability. The synthetic pathway demands rigorous optimization at each stage to achieve the requisite purity (>98%) and functionality [1] [5] .
The foundation of Biotin-C1-PEG3-C3-amine lies in the controlled construction of the polyethylene glycol (PEG) spacer arm. This process initiates with the selective protection of commercially available tetraethylene glycol (HO-CH~2~CH~2~O-CH~2~CH~2~O-CH~2~CH~2~O-CH~2~CH~2~OH) using tert-butyldimethylsilyl chloride (TBDMS-Cl) to yield the monosilyl ether derivative. Subsequent tosylation of the free hydroxyl group with p-toluenesulfonyl chloride (TsCl) in dichloromethane provides the pivotal tosylate intermediate. Nucleophilic displacement with propargylamine then installs the terminal alkyne functionality, creating the key building block: N-(prop-2-yn-1-yl)-3,6,9,12-tetraoxapentadecan-15-amine. This intermediate undergoes catalytic hydrogenation (H~2~, Pd/C) to reduce both the alkyne and nascent amine, producing the C3-amine-PEG3 architecture. Throughout this sequence, temperature control (0-5°C during tosylation; 25°C during displacement) and stoichiometric precision (1.05 equivalents of TsCl; 1.2 equivalents of propargylamine) are critical for minimizing diester formation and maximizing yield (typically 75-85% per step). The triethylene glycol spacer specifically balances hydrophilicity enhancement with minimal impact on pharmacokinetic parameters compared to longer PEG chains [3] [4] [6].
The terminal amine group of the PEG spacer serves as the conjugation handle for biotin attachment and requires strategic protection-deprotection sequences to prevent side reactions. Following spacer synthesis, the primary amine is protected as either a Boc-carbamate (using di-tert-butyl dicarbonate) or an Fmoc-carbamate (using 9-fluorenylmethyl chloroformate). Boc protection offers acid-labile deprotection compatibility with the acid-stable biotin moiety, while Fmoc provides base-labile removal under mild conditions (piperidine/DMF). Quantitative conversion (>95%) is achieved using 1.2 equivalents of protecting reagent in tetrahydrofuran with catalytic dimethylaminopyridine at 0°C, followed by aqueous workup. Prior to biotin conjugation, deprotection requires precise conditions: trifluoroacetic acid/dichloromethane (1:1 v/v) for Boc groups (2 hours, 25°C) or 20% piperidine in dimethylformamide for Fmoc (30 minutes, 25°C). The liberated amine is immediately neutralized with N,N-diisopropylethylamine to prevent protonation-induced nucleophilicity reduction. Crucially, this free amine exhibits enhanced reactivity compared to non-PEGylated amines due to the electron-donating ether linkages within the PEG chain, facilitating efficient acylation [3] [5] .
Biotin conjugation employs carbodiimide-mediated amide bond formation between the PEG-amine and the valeric acid side chain of biotin. Optimized protocols utilize 1.1 equivalents of D-biotin activated with 1.5 equivalents of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1.5 equivalents of N-hydroxysuccinimide (NHS) in anhydrous dimethylformamide at pH 6.0 (maintained with N-methylmorpholine). After pre-activation for 30 minutes at 0°C, the PEG-amine (as trifluoroacetate salt, neutralized with 2.0 equivalents of triethylamine) is added dropwise. The reaction proceeds for 12-18 hours at 25°C under nitrogen atmosphere to achieve >90% conversion (monitored by thin-layer chromatography). Alternative approaches employing pentafluorophenyl esters of biotin reduce racemization risk but increase cost. The hydrophilic PEG spacer significantly enhances biotin solubility during conjugation, preventing aggregation observed with hydrophobic linkers. Post-reaction, the mixture is concentrated under reduced pressure and precipitated in cold diethyl ether to recover the crude product. Yield optimization requires strict exclusion of moisture (to prevent EDC hydrolysis) and stoichiometric precision to avoid NHS ester hydrolysis or diacylation side products [1] [5] [6].
Table 1: Comparative Analysis of Biotin Conjugation Strategies
Activation Method | Coupling Agent | Reaction Time (hours) | Typical Yield (%) | Key Advantages | Limitations |
---|---|---|---|---|---|
Carbodiimide (EDC/NHS) | N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / N-hydroxysuccinimide | 12-18 | 85-92 | Cost-effective, widely available reagents | Potential racemization, requires strict anhydrous conditions |
Pentafluorophenyl Ester | Pre-formed pentafluorophenyl biotin ester | 4-6 | 88-95 | Reduced racemization, faster reaction | Higher reagent cost, moisture sensitivity |
Mixed Anhydride | Isobutyl chloroformate | 2-4 | 80-85 | Rapid reaction | Requires low temperature (-15°C), byproduct formation |
Trifluoroacetic acid serves dual functions in the final product: (1) it protonates the terminal amine to form a stable ammonium salt, and (2) it enhances compound crystallinity and shelf-life. Following biotin conjugation and deprotection, the free amine is treated with 10 equivalents of trifluoroacetic acid in dichloromethane (0.5-1.0 volume) at 0°C for 30 minutes. This transforms the amine into its trifluoroacetate salt (Biotin-C1-PEG3-C3-amine TFA), converting a hygroscopic oil into a crystalline solid. The electron-withdrawing trifluoromethyl group significantly lowers the pKa of the conjugate acid (pKa ≈ 5.5-6.0 versus 10.6 for alkylammonium ions), ensuring salt stability under physiological pH conditions while maintaining solubility in aqueous buffers and dimethyl sulfoxide. Nuclear magnetic resonance analysis confirms salt formation through characteristic downfield shifts of the methylene protons adjacent to the ammonium group (δ 3.10-3.30 ppm in D~2~O). Critically, trifluoroacetate counterions do not interfere with streptavidin binding (K~d~ ≈ 10^-15^ M) or nucleophilic displacement reactions during PROTAC synthesis, unlike bulkier counterions such as tosylate or pamoate. The TFA salt form demonstrates superior thermal stability (decomposition temperature >180°C) and reduced hygroscopicity compared to hydrochloride salts [5] .
Purification presents significant challenges due to the compound's amphiphilic nature—the hydrophobic biotin moiety coupled with the hydrophilic PEG spacer complicates standard separation techniques. Reverse-phase high-performance liquid chromatography (RP-HPLC) using wide-pore C~18~ silica (300 Å pore size, 5-10 μm particle diameter) provides optimal resolution. Mobile phase optimization employs trifluoroacetic acid (0.1% v/v) in water as eluent A and 0.1% trifluoroacetic acid in acetonitrile as eluent B. Gradient elution (15-45% B over 30 minutes) effectively separates the target compound (retention time ≈ 18-22 minutes) from shorter PEG chain impurities (retention time ≈ 12-15 minutes) and underivatized biotin (retention time ≈ 8-10 minutes). Detection at 220 nm exploits the amide bond absorbance, though monitoring at 280 nm provides specificity for the ureido ring in biotin. Alternative purification via ion-exchange chromatography (SP Sepharose Fast Flow, 0-1M NaCl gradient in 20 mM sodium phosphate pH 7.0) exploits the cationic ammonium group, yielding >98% purity with recovery exceeding 80%. Lyophilization from tert-butanol/water (1:1 v/v) produces a stable white powder, avoiding foam formation associated with aqueous lyophilization. Rigorous analytical validation combines HPLC with evaporative light scattering detection (for PEG quantification), mass spectrometry (electrospray ionization-MS: [M+H]^+^ calcd 560.63, found 560.62), and ^1^H-NMR to confirm structural integrity and purity specifications [1] [5] [8].
Table 2: Chromatographic Purification Systems for Biotin-C1-PEG3-C3-amine (TFA)
Chromatographic Method | Stationary Phase | Mobile Phase Composition | Target Compound Retention Characteristics | Key Impurities Resolved |
---|---|---|---|---|
Reverse-Phase HPLC | C~18~ silica, 300Å pore size, 5μm | A: 0.1% Trifluoroacetic acid in water; B: 0.1% Trifluoroacetic acid in acetonitrile | 18-22 minutes (gradient 15-45% B) | Shorter PEG homologs (12-15 min), unreacted biotin (8-10 min) |
Ion-Exchange Chromatography | SP Sepharose Fast Flow (sulfopropyl) | 20 mM sodium phosphate pH 7.0 with 0-1M NaCl gradient | Elutes at ≈0.6M NaCl | Neutral PEG impurities (flow-through), diacylated products (>0.8M NaCl) |
Size-Exclusion Chromatography | Sephadex LH-20 | Methanol:water (7:3 v/v) isocratic | Partition coefficient (K~av~) = 0.35 | High molecular weight aggregates (K~av~<0.2), small molecule reagents (K~av~>0.6) |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8